4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione
CAS No.: 2034423-40-8
Cat. No.: VC11792848
Molecular Formula: C14H16N2O4S
Molecular Weight: 308.35 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2034423-40-8 |
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Molecular Formula | C14H16N2O4S |
Molecular Weight | 308.35 g/mol |
IUPAC Name | 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Standard InChI | InChI=1S/C14H16N2O4S/c17-12-8-20-9-13(18)16(12)10-3-5-15(6-4-10)14(19)11-2-1-7-21-11/h1-2,7,10H,3-6,8-9H2 |
Standard InChI Key | MMAIDJFZQQUVOT-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=CS3 |
Canonical SMILES | C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC=CS3 |
Introduction
Structural Characteristics and Molecular Profile
4-[1-(Thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione features three distinct heterocyclic components:
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Piperidine core: A six-membered saturated nitrogen-containing ring.
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Thiophene-2-carbonyl group: A five-membered aromatic sulfur heterocycle linked via a carbonyl moiety to the piperidine nitrogen.
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Morpholine-3,5-dione: A six-membered oxygen- and nitrogen-containing ring with ketone groups at positions 3 and 5.
Property | Value (Estimated) | Source Compound Reference |
---|---|---|
logP (Lipophilicity) | 1.2–1.8 | , |
Hydrogen Bond Acceptors | 8 | , |
Polar Surface Area | 95–110 Ų | , |
The morpholine-3,5-dione moiety contributes significant polarity, potentially enhancing water solubility compared to simpler piperidine-thiophene derivatives .
Synthetic Methodologies and Reaction Pathways
The synthesis of 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione likely involves multi-step strategies combining cyclization, amidation, and substitution reactions.
Piperidine Functionalization
Piperidine derivatives are commonly synthesized via Buchwald-Hartwig amination or reductive amination . For instance, the attachment of the thiophene-2-carbonyl group to the piperidine nitrogen may proceed through:
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Amide bond formation: Reacting piperidine with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .
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Protection-deprotection strategies: Ensuring regioselective substitution at the piperidine nitrogen .
Key Challenges
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Regioselectivity: Ensuring precise substitution at the piperidine nitrogen and C4 position.
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Stability of morpholine dione: Avoiding ring-opening reactions under acidic or basic conditions .
Comparative Analysis with Structural Analogs
The table below contrasts key features of 4-[1-(thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione with related compounds:
Future Directions and Research Gaps
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Synthetic Optimization: Developing one-pot methodologies to streamline the synthesis of multi-heterocyclic systems .
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In Silico Modeling: Predicting target receptors using molecular docking studies focused on opioid receptors and cancer-related kinases .
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In Vivo Toxicology: Assessing the compound’s pharmacokinetics and safety profile, particularly hepatotoxicity risks indicated by thiophene metabolites .
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